molecular formula C8H12N2S B2689324 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine CAS No. 803732-49-2

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Cat. No.: B2689324
CAS No.: 803732-49-2
M. Wt: 168.26
InChI Key: QNLHFBTXUZMMGX-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated benzene ring. Its molecular formula is C₈H₁₂N₂S (MW: 168.26 g/mol), with CAS numbers 803732-49-2 and 740769-94-2 depending on the supplier . The compound is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture. It is primarily used in pharmaceutical research, particularly in the synthesis of ligands targeting nuclear receptors like PPAR-γ and in anti-diabetic drug development .

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLHFBTXUZMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the thiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via bromination of cyclic ketones followed by thiocyanation and condensation with ammonia or amines . For example:

  • Bromination of cyclohexanone with N-bromosuccinimide (NBS) under free-radical conditions generates α-brominated intermediates.

  • Subsequent nucleophilic substitution with potassium thiocyanate introduces the thiocyanate group.

  • Cyclization with ammonia yields the 2-aminothiazole core .

Condensation Reactions

The primary amine group participates in Schiff base formation with carbonyl compounds, enabling access to thiazolidin-4-one derivatives :

Reaction Protocol :

  • Equimolar 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine reacts with substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux.

  • Intermediate imine formation followed by cyclization yields thiazolidin-4-ones.

Example Product :

CompoundYieldMelting PointKey Spectral Data (FTIR, ¹H NMR)
2-(4-Hydroxyphenyl)-3-(4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one66%137–139°CFTIR: 1706 cm⁻¹ (C=O), 3457 cm⁻¹ (O–H); ¹H NMR: δ 7.11–7.28 (Ar–H), 4.96 (CH)

Electrophilic Aromatic Substitution

The tetrahydrobenzo ring undergoes electrophilic substitution at the para position relative to the thiazole nitrogen :

Halogenation :

  • Reaction with bromine (Br₂) in acetic acid introduces bromine at position 5 or 7 of the fused benzene ring.

  • Example: 5-Bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine derivatives are synthesized via NBS-mediated bromination .

Nitration :

  • Nitration with HNO₃/H₂SO₄ generates nitro-substituted derivatives, enhancing solubility for further functionalization .

Ring-Opening Reactions

Under acidic or oxidative conditions, the thiazole ring undergoes cleavage:

  • Hydrolysis with HCl/EtOH opens the ring to form thioamide intermediates, which can recyclize under basic conditions .

  • Example: Dehydration of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide yields unsaturated thiazoles .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ converts the thiazole sulfur to sulfoxide or sulfone derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring without affecting the thiazole .

Amide Formation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable acetamide derivatives:

  • Product : N-(4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide .

Mannich Reactions

In the presence of formaldehyde and secondary amines, the amine undergoes Mannich reactions to generate tertiary amine derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : The amine group protonates under acidic conditions (pH < 4), altering solubility.

  • Thermal Stability : Decomposes above 300°C without melting .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole exhibit significant antitumor properties. For instance, studies have shown that compounds with this core structure demonstrate antiproliferative activity at micromolar concentrations. A notable derivative displayed an IC50 value ranging from 0.2 to 1 µM against various cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer agents .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal models of Parkinson’s disease, specific derivatives demonstrated high affinity for dopamine receptors (D2 and D3) and exhibited agonist activity. This suggests potential therapeutic applications in treating neurodegenerative disorders . The multifunctional nature of these derivatives may offer new avenues for drug development targeting central nervous system disorders.

Pharmacological Applications

Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .

Enzyme Inhibition
Research has also focused on the ability of these compounds to inhibit specific enzymes related to disease pathways. For example, some derivatives have been identified as potent inhibitors of GMP synthetase, suggesting their potential utility in conditions where modulation of this enzyme is beneficial .

Material Science Applications

Polymer Chemistry
The unique chemical structure of 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole allows it to be incorporated into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers used in various industrial applications. Ongoing research aims to optimize these materials for use in electronics and coatings .

Case Studies

StudyFocusFindings
El-Sawah et al., 2021Antitumor ActivityDerivatives showed IC50 values between 0.2-1 µM against cancer cells; promising lead for anticancer drugs .
Neuroprotection ResearchParkinson’s DiseaseCompounds exhibited high affinity for D2/D3 receptors; potential for treating neurodegenerative diseases .
Antimicrobial StudyBacterial InhibitionDemonstrated effectiveness against multiple bacterial strains; potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against CK2 and GSK3β is attributed to its ability to bind to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Key Research Findings

Compound Class Key Activity/Property Reference
Thiazole-Pyridine Analogs PPAR-γ activation, anti-diabetic
Aryl-Substituted Thiazol-2-amines High synthetic yields, structural diversity
Tetrahydrobenzo[b]thiophene Derivatives Antitumor activity, low toxicity
Schiff Base Derivatives Intermediate for bioactive molecules

Biological Activity

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS Number: 803732-49-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

The molecular formula of this compound is C8H12N2SC_8H_{12}N_2S with a molecular weight of approximately 168.26 g/mol. Key physical properties include:

  • Density : 1.191 g/cm³ (predicted)
  • Boiling Point : 315.7 °C (predicted)
  • Flash Point : 144.8 °C (predicted)
  • LogP : 2.56 (indicating moderate lipophilicity) .

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors containing thiazole and amine functionalities. While specific synthetic routes are not detailed in the provided sources, thiazole derivatives are generally synthesized through methods involving nucleophilic substitution or condensation reactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study highlighted the synthesis and evaluation of thiazole-based derivatives that showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antileukemic Activity

A notable study reported that derivatives of tetrahydrobenzo[d]thiazole demonstrated potent anti-leukemic effects. The compounds were evaluated for their ability to inhibit cell proliferation in leukemic cell lines, showcasing significant cytotoxicity and potential as therapeutic agents .

Antimicrobial Effects

The compound has been tested for antimicrobial activity against several pathogens. Thiazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting lower toxicity in human cell lines compared to standard antibiotics .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the thiazole ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhances potency against targets like DNA gyrase and other enzymes involved in bacterial replication .

Case Studies

Study ReferenceBiological ActivityFindings
AntileukemicPotent inhibition of leukemic cell lines with IC50 values in low micromolar range.
AnticancerInduced apoptosis in cancer cells; effective against breast cancer models.
AntimicrobialEffective against E. coli and S. aureus; lower cytotoxicity compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with thiocyanates in bromine/glacial acetic acid under reflux. Modifications include using sodium methoxide for ketone activation (Mor et al., 2016) or catalytic acetic acid in ethanol for Schiff base formation (e.g., condensation with aldehydes) . Yield optimization involves controlling stoichiometry (equimolar ratios), reaction time (7–16 hours), and purification via recrystallization (ethanol or ethyl acetate). For example, (E)-N-benzylidene derivatives achieved 69% yield under reflux with acetic acid .

Q. How can structural confirmation of this compound derivatives be achieved using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identification of C-S-C stretching (886 cm⁻¹), C=N (1634 cm⁻¹), and aromatic C-H (3072 cm⁻¹) .
  • ¹H NMR : Peaks for cyclohexane ring protons (δ 1.38 ppm) and aromatic protons (δ 6.74–7.76 ppm). N=CH imine protons appear at δ 8.89 ppm .
  • Elemental Analysis : Confirmation of C, N, and S content (e.g., C: 69.39%, N: 11.56%, S: 13.23% for C₁₄H₁₄N₂S) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Agar diffusion or broth microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antidiabetic Potential : Glucose uptake assays in adipocytes or α-glucosidase inhibition studies. In vivo models like Swiss albino mice are used for secondary validation .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence PPAR-γ binding affinity and anti-diabetic activity?

  • Methodological Answer : Fluorine and nitro groups at the para position enhance activity by improving hydrophobic interactions with PPAR-γ/RXRα complexes (PDB ID: 3DZY). In silico docking (e.g., AutoDock Vina) shows fluoro-nitro analogs (e.g., 29b) outperform Rosiglitazone in binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol). In vivo, these analogs reduce glucose levels by 58% compared to glibenclamide .

Q. What structural modifications enhance anti-leukemic activity in 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives?

  • Methodological Answer : Substitution at the 2nd position with aryl carboxamides improves activity. Meta and para substituents (e.g., -Cl, -OCH₃) increase cytotoxicity (IC₅₀: 1.2–3.8 μM in leukemia cells) by disrupting cell cycle progression (G1/S arrest). Ortho-substituted analogs show reduced potency due to steric hindrance . SAR studies recommend combining MTT assays with flow cytometry for mechanistic validation .

Q. How can conflicting data on biological activity between in silico predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies arise from solvation effects or protein flexibility unaccounted in docking. Mitigation strategies include:

  • Molecular Dynamics Simulations : Assess binding stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects.
  • Proteoliposome Assays : Validate membrane permeability for intracellular targets .

Q. What advanced NMR techniques resolve stereochemical ambiguities in tetrahydrobenzo[d]thiazole derivatives?

  • Methodological Answer : Use:

  • NOESY/ROESY : Detect spatial proximity between cyclohexane protons and amine groups.
  • ¹³C DEPT-135 : Assign quaternary carbons in the thiazole ring.
  • HSQC/HMBC : Correlate ¹H-¹³C couplings for imine (C=N) and aromatic carbons .

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